molecular formula C₁₈₂H₃₀₀N₅₆O₄₅S B612572 143748-18-9 CAS No. 143748-18-9

143748-18-9

Cat. No.: B612572
CAS No.: 143748-18-9
M. Wt: 4024.74
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Description

The compound with the Chemical Abstracts Service number 143748-18-9 is known as Pituitary Adenylate Cyclase-Activating Polypeptide (6-38), commonly referred to as PACAP (6-38). This compound is a potent and competitive antagonist of the pituitary adenylate cyclase-activating polypeptide receptor 1 (PAC1). It has a molecular formula of C182H300N56O45S and a molecular weight of 4024.8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

PACAP (6-38) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of PACAP (6-38) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

PACAP (6-38) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products

The major product of the synthesis is the PACAP (6-38) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .

Mechanism of Action

PACAP (6-38) exerts its effects by binding to PAC1 receptors, thereby blocking the action of endogenous PACAP. This inhibition prevents the activation of adenylate cyclase and subsequent cyclic adenosine monophosphate (cAMP) production. The blockade of PAC1 receptors affects various signaling pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PACAP (6-38) is unique due to its specific antagonistic action on PAC1 receptors, making it a valuable tool for studying the physiological and pathological roles of these receptors. Unlike its agonist counterparts, PACAP (6-38) inhibits receptor activation, providing insights into the negative regulation of PAC1 receptor-mediated pathways .

Properties

CAS No.

143748-18-9

Molecular Formula

C₁₈₂H₃₀₀N₅₆O₄₅S

Molecular Weight

4024.74

sequence

One Letter Code: FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2

Origin of Product

United States

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